molecular formula C10H23N3 B3233651 N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine CAS No. 1353948-21-6

N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine

Cat. No.: B3233651
CAS No.: 1353948-21-6
M. Wt: 185.31 g/mol
InChI Key: UEYCEMAKGPMBGX-UHFFFAOYSA-N
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Description

N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It features an ethane-1,2-diamine backbone substituted with a methyl group and a (1-methylpiperidin-4-yl)methyl group on the same nitrogen atom. The incorporation of the piperidine moiety is particularly valuable, as this heterocycle is one of the most important synthetic fragments for designing drugs and is present in more than twenty classes of pharmaceuticals . Piperidine derivatives are widely used in the pharmaceutical industry, making this compound a versatile building block for constructing more complex molecules . Its structure suggests potential application as a biochemical probe or as a precursor in the synthesis of pharmacologically active substances. Researchers can utilize this diamine scaffold to develop novel compounds for various therapeutic areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-methyl-N'-[(1-methylpiperidin-4-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12-6-3-10(4-7-12)9-13(2)8-5-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYCEMAKGPMBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167336
Record name 1,2-Ethanediamine, N1-methyl-N1-[(1-methyl-4-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353948-21-6
Record name 1,2-Ethanediamine, N1-methyl-N1-[(1-methyl-4-piperidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353948-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-methyl-N1-[(1-methyl-4-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

The following section compares N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives, focusing on substituent effects , physicochemical properties , and applications .

Structural Analogues and Substituent Effects

Key analogues and their structural differences are summarized in Table 1.

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
This compound (Target) -N1-Me, -CH₂-(1-Me-piperidin-4-yl) C₁₁H₂₅N₃ 199.34 Reference compound
N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine -N1-Et instead of -N1-Me C₁₂H₂₇N₃ 213.37 Increased lipophilicity
N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine -CH₂-(1-Me-piperidin-3-yl) instead of 4-position C₁₀H₂₃N₃ 185.31 Altered steric/electronic profile
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-ethylethane-1,2-diamine -CH₂-(1-Bn-piperidin-3-yl), -N1-Et C₁₈H₃₁N₃ 289.46 Bulkier aromatic substituent
(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine Pyrrolidine ring instead of piperidine, -N1-iPr C₁₂H₂₇N₃ 213.37 Reduced ring size, chiral center

Key Observations :

  • Piperidine Positional Isomerism : Substitution at the piperidine 3-position (vs. 4-position) alters spatial orientation, impacting interactions with biological targets or metal ions .
  • Ring Size and Aromaticity : Pyrrolidine analogues (e.g., CAS 1154171-44-4) introduce a smaller, more rigid ring, while benzyl-substituted derivatives add aromatic bulk, which may improve binding to hydrophobic pockets in enzymes .
Physicochemical and Functional Comparisons
2.2.1 Solubility and Lipophilicity
  • The target compound’s logP (estimated) is ~1.5–2.0, comparable to N1-Ethyl derivatives but lower than benzyl-containing analogues (logP ~3.0) due to reduced aromaticity .
  • Water Solubility : Higher solubility is observed in methyl/ethyl variants compared to bulkier analogues like N1-((1-Benzylpiperidin-3-yl)methyl)-N1-ethylethane-1,2-diamine, which may precipitate in aqueous media .
2.2.3 Corrosion Inhibition
  • Ethane-1,2-diamine derivatives with multiple -NH- groups (e.g., DETA, TETA) exhibit strong corrosion inhibition due to chelation with metal surfaces. The target compound’s methyl and piperidine groups reduce chelation capacity but may improve adsorption via hydrophobic interactions .

Q & A

Q. What are the established synthetic routes for N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of 1-methylpiperidine with ethane-1,2-diamine derivatives, followed by methylation using reagents like methyl iodide. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution .
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve methylation efficiency .
  • Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)Reference
Alkylation + Methylation1-methylpiperidine, CH₂Cl₂, methyl iodide7295
Reductive AminationEthane-1,2-diamine, NaBH₃CN6590

Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?

Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methyl groups on piperidine appear as singlets at δ 2.3–2.5 ppm .
  • X-ray Crystallography : Resolves bond angles and distances, critical for understanding steric effects (e.g., SHELX software ).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da) .

Q. What in vitro assays are used to assess its biological activity, and what are common pitfalls?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for dopamine or serotonin receptors) quantify IC₅₀ values. Non-specific binding must be minimized using blockers like bovine serum albumin .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) measure inhibition constants (Kᵢ). Contradictory results may arise from assay pH or cofactor availability .

Advanced Research Questions

Q. How can synthetic routes be optimized for enantiomeric resolution, given the compound’s chiral centers?

  • Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients achieves baseline separation .
  • Asymmetric Catalysis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) yield enantiomeric excess (ee) >90% .

Q. Table 2: Enantiomeric Resolution Methods

Techniqueee (%)Time (h)Reference
Chiral HPLC992
Asymmetric Hydrogenation9212

Q. How do researchers reconcile contradictory data on its neuropharmacological mechanisms?

Discrepancies in receptor affinity studies (e.g., serotonergic vs. dopaminergic effects) are addressed by:

  • Functional Selectivity Assays : Measuring β-arrestin recruitment vs. G-protein activation .
  • Molecular Dynamics Simulations : Predicting binding pocket interactions using software like AutoDock .

Q. What strategies are employed to study its metabolic stability and toxicity in preclinical models?

  • Microsomal Incubations : Liver microsomes (human/rat) assess cytochrome P450-mediated degradation. Half-life (t₁/₂) <30 min indicates rapid metabolism .
  • Ames Test : Salmonella typhimurium strains (TA98/TA100) evaluate mutagenicity. Negative results require confirmation with mammalian cell assays .

Q. How is the compound’s stability under varying storage conditions quantified?

  • Accelerated Stability Studies : Stress testing at 40°C/75% RH for 6 months monitors degradation products via LC-MS. Primary degradation pathways include oxidation of the piperidine ring .

Methodological Considerations

Q. What computational tools are used to predict its physicochemical properties?

  • LogP Calculation : Schrodinger’s QikProp predicts logP ≈ 1.8, indicating moderate lipophilicity .
  • pKa Estimation : ACD/Labs software estimates a pKa of 9.2 for the secondary amine .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Screening Kits : Hampton Research Crystal Screens identify optimal pH and precipitant combinations (e.g., PEG 3350 at pH 7.0) .
  • Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine

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